Product packaging for 1,4-Difluoro-2-ethoxy-6-nitrobenzene(Cat. No.:CAS No. 1803790-26-2)

1,4-Difluoro-2-ethoxy-6-nitrobenzene

Cat. No.: B1410313
CAS No.: 1803790-26-2
M. Wt: 203.14 g/mol
InChI Key: DNRIPAVIXQMREV-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-ethoxy-6-nitrobenzene is a substituted nitrobenzene derivative of interest in chemical synthesis and environmental toxicology. Nitroaromatic compounds are widely utilized as key intermediates in the development of agrochemicals, such as pesticides and herbicides . The strategic placement of fluorine, ethoxy, and nitro groups on the benzene ring makes this compound a valuable scaffold for further derivatization and structure-activity relationship (SAR) studies. In research settings, compounds of this class are used to investigate the relationship between chemical structure and toxicity, particularly in models like Tetrahymena pyriformis , where factors like hydrophobicity and electrophilic reactivity are critical . As a fluorinated nitroaromatic, it may serve as a precursor in the synthesis of more complex molecules, including anilines and benzamides, for pharmaceutical and material science applications. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO3 B1410313 1,4-Difluoro-2-ethoxy-6-nitrobenzene CAS No. 1803790-26-2

Properties

IUPAC Name

1-ethoxy-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(8(7)10)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIPAVIXQMREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange from Chlorinated Precursors

This method leverages fluorination of dichloronitrobenzene derivatives using potassium fluoride (KF) in polar aprotic solvents.

Procedure ():

  • Precursor : 1,4-dichloro-2-ethoxy-6-nitrobenzene.
  • Reagents : Anhydrous KF, dimethyl sulfone (solvent).
  • Conditions : 140–170°C for 10–12 hours under nitrogen.
  • Mechanism : Nucleophilic aromatic substitution (SNAr), where KF replaces chlorine with fluorine.

Example :

Parameter Value Source
Yield 85–92%
Purity (HPLC) >98%
Solvent Dimethyl sulfone

Advantages : High regioselectivity, scalable for industrial production.

Nitration of Difluoro-Ethoxybenzene Derivatives

Direct nitration of 1,4-difluoro-2-ethoxybenzene introduces the nitro group at the para position relative to the ethoxy group.

Procedure ():

  • Precursor : 1,4-difluoro-2-ethoxybenzene.
  • Nitration : Fuming HNO3 in H2SO4 at 0–5°C.
  • Workup : Quench with ice, extract with dichloromethane, and purify via distillation.

Key Data :

Sequential Functionalization via Substitution

A stepwise approach introduces substituents iteratively:

Comparative Analysis of Methods

Method Yield Range Scalability Key Limitation
Halogen Exchange 85–92% High Requires dichloro precursor
Direct Nitration 70–78% Moderate Competing ortho nitration
Sequential Substitution 80–88% Low Multi-step purification

Critical Reaction Parameters

  • Solvent Choice : Sulfolane or dimethyl sulfone enhances fluorination efficiency ().
  • Temperature : Fluorination requires >140°C for complete Cl/F exchange ().
  • Catalysts : Phase-transfer agents (e.g., TBAB) improve ethoxy substitution kinetics ().

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-ethoxy-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 1,4-difluoro-2-ethoxy-6-aminobenzene.

    Reduction: 1,4-Difluoro-2-ethoxy-6-aminobenzene.

    Oxidation: 1,4-Difluoro-2-carboxy-6-nitrobenzene.

Scientific Research Applications

1,4-Difluoro-2-ethoxy-6-nitrobenzene finds applications in various scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug synthesis and development.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-ethoxy-6-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,4-Difluoro-2-ethoxy-6-nitrobenzene with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound F (1,4), OCH₂CH₃ (2), NO₂ (6) C₈H₆F₂NO₃ 202.13 Likely intermediate; stability influenced by ethoxy and nitro groups N/A
1,4-Dichloro-2-fluoro-6-nitrobenzene Cl (1,4), F (2), NO₂ (6) C₆H₂Cl₂FNO₂ 222.00 Higher molecular weight due to Cl; potential pesticide intermediate
Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) Cl (2,4), OPh-NO₂ (1) C₁₂H₇Cl₂NO₃ 284.10 Herbicide; nitro and chloro groups enhance lipophilicity and bioactivity
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), OCH₃ (3), NO₂ (2) C₇H₅Cl₂NO₃ 222.03 Methoxy group increases solubility; used in synthetic chemistry (MSDS available)

Key Comparative Insights :

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s higher electronegativity and smaller atomic radius enhance electronic deactivation of the aromatic ring compared to chlorine. This makes fluorine-substituted compounds less reactive toward electrophilic substitution but more stable under harsh conditions . Ethoxy vs.

Positional Isomerism :

  • The para -substitution of fluorine (1,4-positions) in the target compound vs. meta -substitution in 1,5-Dichloro-3-methoxy-2-nitrobenzene alters resonance effects. Para-nitro groups strongly deactivate the ring, directing subsequent reactions to specific positions, whereas meta-substitution may create regioselectivity challenges .

Synthetic Utility :

  • Nitro groups in analogs like nitrofen and 1,4-Dichloro-2-fluoro-6-nitrobenzene are critical for bioactivity (e.g., herbicidal action) or further functionalization (e.g., reduction to amines). The target compound’s ethoxy group may stabilize intermediates during synthesis, as seen in ’s diamine stabilization challenges .

Toxicity and Stability :

  • Chlorinated analogs (e.g., nitrofen) exhibit documented pesticidal activity but may pose environmental risks. Fluorinated compounds like the target molecule are often more metabolically stable due to strong C-F bonds, though specific toxicity data are lacking in the evidence .

Research Findings and Data Gaps

  • Synthesis : While outlines nitro-to-diamine reduction, the target compound’s synthesis pathway remains undefined. Ethoxy groups may require protective strategies during reactions to prevent cleavage.
  • Stability : The nitro group’s electron-withdrawing nature may destabilize the compound under reducing conditions, necessitating careful handling .

Biological Activity

Overview

1,4-Difluoro-2-ethoxy-6-nitrobenzene is an organic compound characterized by its unique combination of fluorine, ethoxy, and nitro functional groups attached to a benzene ring. This structure endows the compound with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The chemical formula for this compound is C9H8F2N2O3C_9H_8F_2N_2O_3. The presence of the nitro group is particularly crucial as it can participate in redox reactions, while the fluorine atoms can influence the compound's reactivity and stability. The ethoxy group enhances solubility, facilitating interactions with biological targets.

This compound interacts with various molecular targets through its functional groups. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities. The fluorine atoms are known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi. The compound's mechanism involves disrupting cellular processes essential for microbial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been investigated for its ability to induce apoptosis in cancer cell lines. The nitro group may play a role in generating reactive oxygen species (ROS), which are known to trigger apoptosis pathways.

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
A study published in Molecules assessed the antimicrobial activity of various nitro-substituted compounds, including this compound. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Mechanisms
In a study focusing on anticancer mechanisms, this compound was shown to inhibit cell proliferation in human cancer cell lines by inducing G2/M phase arrest. Flow cytometry analysis revealed an increase in sub-G1 population, suggesting apoptosis induction .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,4-Difluoronitrobenzene Lacks ethoxy groupModerate antimicrobial activity
2,5-Difluoronitrobenzene Different positions of fluorine/nitroLimited anticancer properties
1,4-Difluoro-2-methoxy-6-nitrobenzene Methoxy instead of ethoxySimilar antimicrobial properties

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-difluoro-2-ethoxy-6-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nitration of a pre-functionalized benzene derivative. For example:

Start with 1,4-difluoro-2-ethoxybenzene.

Introduce the nitro group at the 6-position via electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

Optimize temperature (0–5°C to minimize side reactions) and stoichiometry (1.2 equivalents of HNO₃) to enhance regioselectivity and yield.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations:

  • Monitor reaction progress with TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Reference analogous nitration protocols for nitro-substituted fluoroaromatics .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹⁹F NMR: Expect two distinct signals for the fluorine atoms at positions 1 and 4. Chemical shifts typically range between -110 to -125 ppm (CF₃Cl external standard), with coupling constants (J₃,₅) ~20–25 Hz due to meta-fluorine interactions .
  • ¹H NMR: The ethoxy group (-OCH₂CH₃) appears as a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.5–4.0 ppm for CH₂). Aromatic protons are deshielded by electron-withdrawing groups (nitro, fluorine) .
  • IR Spectroscopy: Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
  • Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z 233 (C₈H₆F₂NO₃), with fragmentation patterns reflecting loss of NO₂ (m/z 187) or ethoxy groups.

Advanced Research Questions

Q. How do the electronic effects of the ethoxy and nitro substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • Nitro Group (-NO₂): Strongly electron-withdrawing (meta-directing), reduces ring electron density, making EAS less favorable unless activated by ortho/para-directing groups.
  • Ethoxy Group (-OCH₂CH₃): Electron-donating via resonance (ortho/para-directing), but steric hindrance from the ethoxy group may limit substitution at adjacent positions.
  • Experimental Design:
    • Perform competitive EAS reactions (e.g., bromination) to assess regioselectivity.
    • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
    • Compare kinetic data (rate constants) with substituted analogs to isolate electronic vs. steric effects .

Q. What strategies can resolve contradictions in reported reaction outcomes or spectral data for derivatives of this compound?

Methodological Answer:

  • Data Triangulation:
    • Cross-validate spectral data (e.g., compare experimental ¹⁹F NMR shifts with computational predictions using Gaussian or ORCA).
    • Replicate reactions under standardized conditions (solvent purity, temperature control).
  • Controlled Variable Testing:
    • Systematically vary one parameter (e.g., solvent polarity, catalyst loading) to identify confounding factors.
    • Use high-throughput screening to map reaction landscapes and detect outliers.
  • Case Study: Discrepancies in nitration yields may arise from trace moisture; address by pre-drying reagents (molecular sieves) .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (electrophilicity) and identify reactive sites.
    • Simulate transition states for competing pathways (e.g., nitration vs. sulfonation) to determine kinetic vs. thermodynamic control.
  • Database Integration:
    • Cross-reference computational results with Reaxys or Pistachio databases to validate predictions against experimental literature .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?

Methodological Answer:

  • Assay Design:
    • Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
    • Measure IC₅₀ values via dose-response curves (0.1–100 µM range).
  • Mechanistic Probes:
    • Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).
    • Use X-ray crystallography or molecular docking (AutoDock Vina) to identify binding interactions with active sites.
  • Reference: Analogous studies on fluoro-nitroaromatics suggest potential for selective enzyme modulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Difluoro-2-ethoxy-6-nitrobenzene
Reactant of Route 2
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1,4-Difluoro-2-ethoxy-6-nitrobenzene

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